(4-Methylpiperidin-1-yl)[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone
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Overview
Description
4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that features a thiophene ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE typically involves the formation of the thiophene and oxazole rings followed by their coupling with the piperidine ring. Common synthetic methods include:
Thiophene Ring Formation: The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often used to synthesize thiophene derivatives.
Oxazole Ring Formation: The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), is a common method for synthesizing oxazole rings.
Coupling Reactions: The final step involves coupling the thiophene and oxazole rings with the piperidine ring under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Oxazole Derivatives: Compounds like oxaprozin, which contain oxazole rings, are used for their anti-inflammatory effects.
Uniqueness
4-METHYL-1-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is unique due to its combination of thiophene, oxazole, and piperidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-16(7-5-10)14(17)11-9-12(18-15-11)13-3-2-8-19-13/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
HBHKLJJSOJMGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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